molecular formula C23H25IN2O5S B1674073 N-[4-[2-[[(2S)-2-hydroxy-3-(4-hydroxyphenoxy)propyl]amino]ethyl]phenyl]-4-iodobenzenesulfonamide

N-[4-[2-[[(2S)-2-hydroxy-3-(4-hydroxyphenoxy)propyl]amino]ethyl]phenyl]-4-iodobenzenesulfonamide

Cat. No.: B1674073
M. Wt: 568.4 g/mol
InChI Key: ZNTDIRUBXSTBGJ-NRFANRHFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

L742791 is a synthetic organic compound with the IUPAC name N-[4-[2-[(2S)-2-hydroxy-3-(4-hydroxyphenoxy)propyl]amino]ethyl]phenyl]-4-iodobenzenesulfonamide. It is known for its bioactive properties and is primarily used in scientific research .

Preparation Methods

The synthesis of L742791 involves multiple steps, starting with the preparation of intermediate compounds. The reaction conditions typically include the use of solvents like dimethyl sulfoxide (DMSO) and reagents such as polyethylene glycol (PEG) and Tween 80. The final product is obtained through a series of reactions involving sulfonation and iodination .

Chemical Reactions Analysis

L742791 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Scientific Research Applications

L742791 is widely used in scientific research due to its bioactive properties. It is utilized in:

    Chemistry: As a reagent in various chemical reactions and synthesis processes.

    Biology: In studies related to cellular processes and molecular interactions.

    Medicine: As a potential therapeutic agent in drug development and pharmacological studies.

    Industry: In the development of new materials and chemical products

Mechanism of Action

L742791 exerts its effects by interacting with specific molecular targets and pathways. It binds to certain receptors and enzymes, modulating their activity and influencing various biological processes. The exact mechanism of action involves complex interactions at the molecular level, which are still being studied .

Comparison with Similar Compounds

L742791 is unique compared to other similar compounds due to its specific molecular structure and bioactive properties. Similar compounds include:

Properties

Molecular Formula

C23H25IN2O5S

Molecular Weight

568.4 g/mol

IUPAC Name

N-[4-[2-[[(2S)-2-hydroxy-3-(4-hydroxyphenoxy)propyl]amino]ethyl]phenyl]-4-iodobenzenesulfonamide

InChI

InChI=1S/C23H25IN2O5S/c24-18-3-11-23(12-4-18)32(29,30)26-19-5-1-17(2-6-19)13-14-25-15-21(28)16-31-22-9-7-20(27)8-10-22/h1-12,21,25-28H,13-16H2/t21-/m0/s1

InChI Key

ZNTDIRUBXSTBGJ-NRFANRHFSA-N

Isomeric SMILES

C1=CC(=CC=C1CCNC[C@@H](COC2=CC=C(C=C2)O)O)NS(=O)(=O)C3=CC=C(C=C3)I

SMILES

C1=CC(=CC=C1CCNCC(COC2=CC=C(C=C2)O)O)NS(=O)(=O)C3=CC=C(C=C3)I

Canonical SMILES

C1=CC(=CC=C1CCNCC(COC2=CC=C(C=C2)O)O)NS(=O)(=O)C3=CC=C(C=C3)I

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

L742791;  L 742791;  L-742791.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[4-[2-[[(2S)-2-hydroxy-3-(4-hydroxyphenoxy)propyl]amino]ethyl]phenyl]-4-iodobenzenesulfonamide
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N-[4-[2-[[(2S)-2-hydroxy-3-(4-hydroxyphenoxy)propyl]amino]ethyl]phenyl]-4-iodobenzenesulfonamide
Reactant of Route 3
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N-[4-[2-[[(2S)-2-hydroxy-3-(4-hydroxyphenoxy)propyl]amino]ethyl]phenyl]-4-iodobenzenesulfonamide
Reactant of Route 4
N-[4-[2-[[(2S)-2-hydroxy-3-(4-hydroxyphenoxy)propyl]amino]ethyl]phenyl]-4-iodobenzenesulfonamide
Reactant of Route 5
N-[4-[2-[[(2S)-2-hydroxy-3-(4-hydroxyphenoxy)propyl]amino]ethyl]phenyl]-4-iodobenzenesulfonamide
Reactant of Route 6
Reactant of Route 6
N-[4-[2-[[(2S)-2-hydroxy-3-(4-hydroxyphenoxy)propyl]amino]ethyl]phenyl]-4-iodobenzenesulfonamide

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